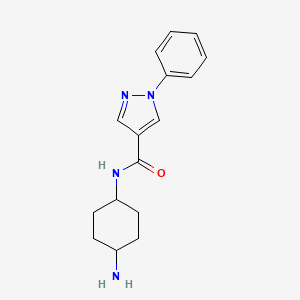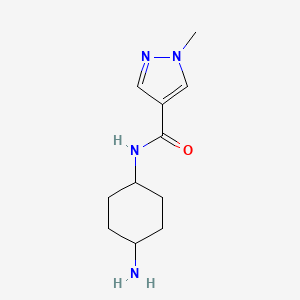
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as FPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPM belongs to the class of arylalkylamines, which are known for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to increase the levels of these neurotransmitters, leading to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, which can improve mood and reduce anxiety. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is its relatively simple synthesis method, which makes it easy to produce in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have neuroprotective effects, making it a potential candidate for the development of new drugs for these conditions. Another area of interest is its potential use in the treatment of drug addiction. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the development of new drugs for addiction treatment.
Conclusion:
In conclusion, 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has a relatively simple synthesis method, low toxicity, and a range of biochemical and physiological effects. There are several future directions for the research of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, including its potential use in the treatment of neurodegenerative diseases and drug addiction.
Métodos De Síntesis
The synthesis of 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 3-fluoroacetophenone with hydrazine hydrate to form 3-fluorophenylhydrazine. The resulting compound is then reacted with 1H-pyrazole-5-carboxaldehyde to form the final product, 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has shown promising results in various scientific studies. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to exhibit antidepressant and anxiolytic effects in animal models, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIMVOICWFURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)







![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)




![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)